3-Chloro-4-morpholinophenylboronic acid
Description
Properties
IUPAC Name |
(3-chloro-4-morpholin-4-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYNSBCEZWQQEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2CCOCC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-Chloro-4-morpholinophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Mode of Action
The Suzuki–Miyaura coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction. The compound plays a crucial role in this reaction, contributing to the formation of carbon–carbon bonds.
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared. It is also environmentally benign. More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The result of the action of this compound is the successful formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction. This contributes to the synthesis of a wide range of organic compounds.
Action Environment
The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction, for instance, requires exceptionally mild and functional group tolerant conditions. The stability of the compound also suggests that it may be resistant to various environmental factors, although more research is needed to confirm this.
Biological Activity
3-Chloro-4-morpholinophenylboronic acid (CAS Number: 1426246-59-4) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its boronic acid functional group, which plays a crucial role in various biochemical interactions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄BClN₃O₂ |
| Molecular Weight | 241.6 g/mol |
| Density | 1.4 g/cm³ |
| Melting Point | 242-247 °C |
| Boiling Point | 306 °C |
Boronic Acid Functionality : The boronic acid group in this compound allows it to form reversible covalent bonds with diols, which is significant for its interactions with biological molecules. This property is exploited in the design of inhibitors for various enzymes.
Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, potentially including proteases and kinases, which are critical in various signaling pathways. For example, the interaction with tyrosinase suggests its role as a potential inhibitor in melanin production, which is relevant for treating pigmentation disorders and neurodegenerative diseases like Parkinson's disease .
Biological Activities
- Anticancer Activity : Studies have shown that compounds similar to this compound exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activities, making it a candidate for developing new antibiotics or antifungal agents.
- Biochemical Probes : Its ability to interact with various biomolecules positions it as a valuable tool for biochemical research, particularly in studying enzyme functions and cellular processes .
Case Study 1: Inhibition of Tyrosinase
A detailed study focused on the inhibition of tyrosinase by derivatives of phenylboronic acids, including this compound. The findings indicated that the presence of chlorine enhanced the inhibitory effect on tyrosinase extracted from Agaricus bisporus, suggesting potential applications in skin whitening products and treatments for hyperpigmentation .
Case Study 2: Anticancer Efficacy
In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. These effects were attributed to its ability to disrupt critical signaling pathways involved in cell survival. The compound was tested against breast cancer cells, showing promising results in reducing cell viability at specific concentrations.
Research Findings
Recent research highlights several key findings regarding the biological activity of this compound:
- Cellular Effects : The compound influences cellular metabolism and gene expression, leading to alterations in cell signaling pathways that regulate growth and apoptosis.
- Dosage Dependency : The biological effects observed are often dose-dependent, with lower concentrations exhibiting beneficial effects while higher doses may lead to cytotoxicity.
- Potential Therapeutic Applications : Given its diverse biological activities, ongoing research aims to explore its potential as a therapeutic agent in oncology and dermatology .
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
The primary application of 3-Chloro-4-morpholinophenylboronic acid lies in its role as a reagent in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The compound's ability to couple with aryl or vinyl halides under palladium catalysis facilitates the development of complex organic molecules.
Table 1: Key Characteristics of Suzuki-Miyaura Coupling
| Parameter | Details |
|---|---|
| Catalyst | Palladium (Pd) |
| Base | Potassium carbonate (K2CO3) |
| Solvent | Toluene or ethanol |
| Reaction Temperature | Typically room temperature |
| Products | Biaryl compounds |
Oxidation Reactions
The boronic acid functionality can be oxidized to yield phenolic derivatives, expanding the utility of this compound in synthetic pathways.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its boron-containing structure allows it to interact with biological targets, making it a candidate for drug development.
Case Study: Enzyme Inhibition
Research has shown that boronic acids can act as enzyme inhibitors by forming reversible covalent bonds with active site residues. For instance, studies indicate that derivatives of this compound may inhibit proteases, which are crucial in various disease processes.
Material Science
The compound is also utilized in the synthesis of advanced materials, including polymers and hydrogels. Its functional groups allow for the formation of cross-linked networks that can respond to environmental stimuli.
Table 2: Applications in Material Science
| Application | Description |
|---|---|
| Drug Delivery Systems | Utilized in creating bioresponsive hydrogels |
| Polymer Synthesis | Forms stable nanoparticles for therapeutic delivery |
| Smart Materials | Incorporates into materials that respond to pH changes |
Biochemical Applications
In biochemical research, this compound is employed as a molecular probe and in the development of boron-based compounds for studying biological systems. Its unique reactivity allows researchers to explore new pathways and mechanisms within cellular environments.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications/Properties |
|---|---|---|---|---|---|
| This compound Pinacol Ester | 1361110-63-5 | C₁₆H₂₃BClNO₃ | 323.62 | Cl (3-), morpholine (4-), pinacol | Suzuki coupling; enhanced stability |
| 3-Chloro-4-fluorophenylboronic acid | 144432-85-9 | C₆H₅BClFO₂ | 174.36 | Cl (3-), F (4-) | Electron-withdrawing substituent effects |
| 3-Chloro-4-formylphenylboronic acid | 1072952-53-4 | C₇H₆BClO₃ | 200.39 | Cl (3-), formyl (4-) | Aldehyde functionalization |
| 4-Carboxy-3-chlorophenylboronic acid | 136496-72-5 | C₇H₆BClO₄ | 200.39 | Cl (3-), COOH (4-) | Solubility in polar solvents; H-bonding |
| 3-Chloro-4-isopropoxyphenylboronic acid | Not provided | C₉H₁₁BClO₃ | 213.45 | Cl (3-), isopropoxy (4-) | Steric hindrance studies |
Electronic and Steric Effects
- Morpholine vs. Fluorine : The morpholine group in the target compound donates electrons via its nitrogen lone pair, increasing electron density on the aromatic ring compared to 3-chloro-4-fluorophenylboronic acid (where fluorine is electron-withdrawing). This difference impacts reaction rates in cross-coupling: electron-rich boronic acids typically couple faster in Suzuki reactions .
- Formyl Group Reactivity : 3-Chloro-4-formylphenylboronic acid (CAS: 1072952-53-4) contains a reactive aldehyde group, enabling post-coupling modifications like condensation or nucleophilic additions, which are unavailable in the morpholine analog .
Solubility and Stability
- Carboxylic Acid Derivative : 4-Carboxy-3-chlorophenylboronic acid (CAS: 136496-72-5) exhibits higher solubility in polar solvents (e.g., water, DMSO) due to its carboxylic acid group, whereas the morpholine analog’s solubility is moderate in organic solvents like THF .
- Pinacol Protection : The pinacol ester in the target compound improves stability against protodeboronation, a common degradation pathway for unprotected boronic acids .
Reactivity in Cross-Coupling Reactions
- Studies indicate that electron-donating groups (e.g., morpholine) accelerate Suzuki-Miyaura coupling by stabilizing the transition state via increased electron density on the boron atom . In contrast, electron-withdrawing groups like fluorine (in 3-chloro-4-fluorophenylboronic acid) reduce coupling efficiency .
- The chlorine substituent in all analogs provides ortho-directing effects , influencing regioselectivity in electrophilic substitution reactions .
Thermal Stability
Thermogravimetric analysis (TGA) data for the morpholine derivative (unavailable in evidence) would likely show decomposition above 200°C, consistent with other pinacol-protected boronic acids. Unprotected analogs like 4-carboxy-3-chlorophenylboronic acid decompose at lower temperatures (~150°C) due to boronic acid instability .
Preparation Methods
General Synthetic Strategy
The synthesis of 3-chloro-4-morpholinophenylboronic acid generally follows a multi-step approach:
- Step 1: Introduction of the morpholine substituent on the phenyl ring.
- Step 2: Formation of the boronic acid moiety via lithiation and reaction with boron reagents.
- Step 3: Purification through extraction, crystallization, and chromatography.
This approach leverages organolithium chemistry and boronation to achieve regioselective functionalization.
Preparation of 3-Chlorophenylboronic Acid as a Precursor
The synthesis of 3-chlorophenylboronic acid, a key intermediate, is well-documented and forms the basis for further morpholine substitution.
| Parameter | Details |
|---|---|
| Starting Material | 1-Bromo-3-chlorobenzene |
| Reagents | n-Butyllithium (2.3 equiv), Trimethyl borate (1.5 equiv) |
| Solvent | Anhydrous tetrahydrofuran (THF), hexane |
| Atmosphere | Argon or inert nitrogen atmosphere |
| Temperature | Initial cooling to -78 °C, reaction warmed to room temperature after borate addition |
| Workup | Quenching with saturated ammonium chloride, acidification to pH 3 with 3M HCl, extraction with dichloromethane (DCM) |
| Yield | Approximately 57% |
Introduction of the Morpholine Group
The morpholine substituent is typically introduced via palladium-catalyzed coupling reactions or nucleophilic aromatic substitution, depending on the precursor.
- In one reported method, 4-morpholinophenylboronic acid is coupled with a chlorinated aromatic compound using tetrakis(triphenylphosphine)palladium(0) as catalyst under microwave heating at 150 °C in acetonitrile with aqueous sodium carbonate base.
- Alternatively, morpholine derivatives can be protected and introduced via substitution reactions on pre-functionalized aryl halides, followed by deprotection.
Direct Synthesis of this compound
While direct literature on the exact compound is limited, the following inferred method combines the above steps:
| Step | Reaction Type | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Lithiation of 4-chlorophenyl derivative | 4-Chloro-1-bromobenzene or 4-chlorophenyl precursor treated with n-butyllithium in THF at -78 °C | Forms aryllithium intermediate |
| 2 | Boronation | Addition of trimethyl borate at -78 °C, followed by warming and acidic hydrolysis | Generates 3-chloro-4-boronic acid intermediate |
| 3 | Morpholine substitution | Palladium-catalyzed Suzuki coupling with morpholine-substituted aryl halide or direct nucleophilic substitution | Microwave heating or room temperature stirring in polar solvents (MeCN, dioxane) |
| 4 | Purification | Extraction with DCM, washing, drying over sodium sulfate, filtration, and crystallization | Yields pure this compound |
This method is supported by analogous procedures in patent literature and research articles describing boronic acid derivatives functionalized with morpholine groups.
Alternative Synthetic Routes and Notes
- Microwave-Assisted Synthesis: Accelerates coupling reactions, improving yield and reducing reaction time. For example, microwave heating at 150 °C for 60 minutes was used in a Suzuki coupling involving morpholine-substituted boronic acids.
- Protection/Deprotection Strategies: Morpholine moieties may require protection (e.g., as morpholin-2-ylmethanol derivatives) during multi-step synthesis to prevent side reactions.
- Use of Boronate Esters: Pinacol boronate esters or dioxaborolanes are often intermediates before hydrolysis to boronic acids, improving stability and handling.
- Reaction Atmosphere: Inert atmosphere (argon or nitrogen) is critical during organolithium and boronation steps to prevent side reactions with moisture or oxygen.
Summary Table of Key Preparation Parameters
| Aspect | Details |
|---|---|
| Starting materials | 1-Bromo-3-chlorobenzene, morpholine derivatives |
| Key reagents | n-Butyllithium, trimethyl borate, Pd(PPh3)4 catalyst, sodium carbonate |
| Solvents | Tetrahydrofuran (THF), acetonitrile (MeCN), dichloromethane (DCM), toluene |
| Temperature ranges | -78 °C (lithiation), room temperature to 150 °C (coupling) |
| Atmosphere | Argon or nitrogen (inert) |
| Purification methods | Extraction, drying over sodium sulfate, filtration, crystallization, flash chromatography |
| Typical yields | ~57% for boronic acid intermediate, variable (e.g., 19% in coupling step) |
Research Findings and Practical Considerations
- The lithiation-boronation sequence is a robust method for preparing arylboronic acids with halogen substituents, offering regioselectivity and good yields.
- Morpholine substitution via Suzuki coupling is facilitated by palladium catalysts under mild conditions, with microwave irradiation enhancing reaction rates.
- The choice of solvent and base (e.g., aqueous sodium carbonate) significantly affects coupling efficiency and product purity.
- Protection of morpholine groups can be necessary to avoid side reactions during multi-step synthesis, as demonstrated in patent procedures.
- Purification protocols involving acidic workup and extraction are critical to isolate the boronic acid in high purity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Chloro-4-morpholinophenylboronic acid, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. A plausible route includes:
Borylation : Introduce the boronic acid group via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂).
Substitution : Install the morpholino group via nucleophilic aromatic substitution (SNAr) on a chlorinated precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the product.
- Characterization : Confirm structure via ¹H/¹³C NMR (verify morpholine proton signals at δ ~3.6–3.8 ppm and boron-linked aromatic protons), FT-IR (B-O stretching ~1340 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion peak). Crystallographic analysis (e.g., SHELX software ) may resolve ambiguities in regiochemistry.
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic acid derivative?
- Methodological Answer : Key parameters include:
- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) with ligand-to-metal ratios optimized for electron-deficient aryl halides.
- Base : Cs₂CO₃ or K₃PO₄ (2–3 equiv) in toluene/ethanol or THF/H₂O mixtures to stabilize the boronate intermediate.
- Temperature : 80–100°C under inert atmosphere (N₂/Ar) for 12–24 hours.
- Monitoring : Track reaction progress via TLC or HPLC-MS. Post-reaction, purify using SPE (C18 cartridges) to remove palladium residues.
Advanced Research Questions
Q. How can computational modeling (DFT) predict the electronic and steric effects of the morpholino and chloro substituents on reactivity?
- Methodological Answer :
- Software : Gaussian 09 with B3LYP/6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and partial charges.
- Analysis : The electron-withdrawing chloro group lowers HOMO energy, reducing nucleophilicity at the para position. The morpholino group’s electron-donating nature increases charge density on the boronic acid, enhancing Suzuki coupling efficiency.
- Validation : Compare computed vibrational spectra (IR) with experimental data to confirm substituent effects.
Q. How should researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodological Answer :
- Scenario : If X-ray diffraction (WinGX ) shows planar boron geometry but ¹¹B NMR indicates trigonal hybridization:
Re-examine crystallization conditions : Solvent polarity may induce planarization artifacts.
Dynamic NMR : Probe temperature-dependent shifts to assess rotational barriers around the B-C bond.
DFT Simulations : Compare optimized geometries (gas phase vs. solvent models) to identify environmental influences .
Q. What strategies mitigate boronic acid self-condensation during storage or reactions?
- Methodological Answer :
- Storage : Use anhydrous DMSO or THF under argon at –20°C to prevent hydrolysis/oxidation.
- In situ Protection : Convert to trifluoroborate salts (KHF₂ treatment) for improved stability.
- Reaction Conditions : Add molecular sieves (3Å) to scavenge water or use buffered systems (pH 7–9) to suppress boroxine formation.
Data Analysis & Experimental Design
Q. How to design a kinetic study for deboronation side reactions in aqueous media?
- Methodological Answer :
- Setup : Prepare buffered solutions (pH 4–10) and monitor boronic acid decomposition via:
UV-Vis : Track absorbance changes at λ ~260 nm (arylboronate degradation).
¹¹B NMR : Quantify boric acid formation (δ ~18 ppm).
- Kinetic Modeling : Fit data to pseudo-first-order rate equations; correlate pH vs. half-life to identify degradation pathways.
Q. What statistical methods validate purity and batch-to-batch consistency in synthetic protocols?
- Methodological Answer :
- Analytical Triangulation : Combine HPLC (≥95% purity), elemental analysis (C, H, N within ±0.3% of theoretical), and DSC (melting point consistency).
- Multivariate Analysis : Use PCA on FT-IR or NMR spectra to detect subtle impurities across batches.
Safety & Handling
Q. What precautions are critical when handling morpholino-containing boronic acids?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to prevent inhalation of morpholine vapors (irritant).
- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers for incineration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
